Vineomycin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Vineomycin B2 is a natural product isolated from the actinomycete strain OS-4742T. It belongs to the vineomycin family, which includes several related compounds (Vineomycin A1, A2, and B1).
- These compounds exhibit potent antimicrobial activity against Gram-positive bacteria and also demonstrate anti-tumor effects against the Sarcoma 180 solid tumor in mice.
- Notably, Vineomycin A1 (P-1894B) also inhibits collagen prolyl hydroxylase.
Preparation Methods
- Vineomycin B2 can be synthesized through total synthesis. Several research groups have reported its total synthesis, with the first one by Danishefsky et al.
- Unfortunately, specific industrial production methods are not widely documented.
Chemical Reactions Analysis
- Vineomycin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific transformation.
- Major products formed from these reactions include derivatives of the vineomycin core structure.
Scientific Research Applications
- Vineomycin B2 has diverse applications in scientific research:
Chemistry: It serves as a valuable synthetic target due to its complex structure.
Biology: Researchers study its interactions with biological macromolecules and its potential as an anti-infective agent.
Medicine: Investigations focus on its anti-tumor properties and potential therapeutic applications.
Industry: Although industrial production methods are limited, its unique structure may inspire new drug development.
Mechanism of Action
- Vineomycin B2’s mechanism of action involves binding to specific molecular targets. detailed information on these targets and pathways remains an active area of research.
Comparison with Similar Compounds
- Vineomycin B2 shares structural similarities with other vineomycins (A1, A2, and B1).
- Its uniqueness lies in specific modifications or variations within the core structure.
- Similar compounds include other natural products with anthraquinone chromophores.
Biological Activity
Vineomycin B2, a secondary metabolite derived from Streptomyces matensis subsp. vineus, is part of the angucycline family of antibiotics. This compound exhibits significant biological activities, particularly in terms of antitumor and antibiotic effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The structure of this compound includes an aglycon segment known as vineomycinone B2 and a glycon segment composed of α-L-acurosyl-L-rhodinose. The total synthesis of this compound has been achieved through innovative methodologies, including C-glycosylation and chemoselective O-glycosylation, which allow for the precise introduction of sugar moieties to the aglycon part .
Synthesis Overview
The synthesis process involves:
- Preparation of Aglycon Segment : Derived from vineomycinone B2.
- Glycon Segment Formation : Involves unprotected sugars and specific glycosylation techniques.
- Combination : The two segments are combined through concentration-controlled glycosylation to yield this compound efficiently.
The first total synthesis was reported in 2013, highlighting the compound's structural complexity and the challenges faced during its synthesis .
Antitumor Activity
This compound has demonstrated potent antitumor activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it has been reported to have an IC50 value of 11 nmol/L against Jurkat T cells, indicating its effectiveness in targeting T-cell leukemia . Additionally, it exhibits in vivo activity against solid tumors such as Sarcoma 180 in murine models.
Antibiotic Properties
This compound also possesses significant antibacterial properties. It is effective against a range of bacterial strains, showcasing a spectrum of activity similar to that of clinically important antibiotics like anthracyclines. Its mechanism involves interference with bacterial DNA synthesis, leading to cell death .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications in its glycosylation patterns can significantly affect its biological efficacy. Studies indicate that both the aglycon and glycon components contribute to its overall activity, with specific configurations enhancing antitumor potency .
In Vitro Studies
- Jurkat T Cells : this compound showed an IC50 value of 11 nmol/L, demonstrating strong growth inhibition.
- Murine Leukemia P388 Cells : Similar compounds from the same family exhibited IC50 values around 13 ng/mL, suggesting comparable efficacy in leukemia models .
In Vivo Studies
- Sarcoma 180 Model : Administration of this compound resulted in significant tumor size reduction compared to control groups, indicating its potential as an effective therapeutic agent for solid tumors .
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50 Value | Effectiveness |
---|---|---|---|
Antitumor | Jurkat T Cells | 11 nmol/L | High |
Antitumor | Murine Leukemia P388 | 13 ng/mL | High |
Antitumor | Sarcoma 180 (in vivo) | N/A | Significant tumor reduction |
Properties
Molecular Formula |
C49H58O18 |
---|---|
Molecular Weight |
935.0 g/mol |
IUPAC Name |
(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2R,5R,6R)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid |
InChI |
InChI=1S/C49H58O18/c1-22-31(50)11-15-38(60-22)64-34-13-17-40(62-24(34)3)66-48-26(5)59-36(19-33(48)52)28-9-10-30-43(45(28)56)47(58)29-8-7-27(44(55)42(29)46(30)57)20-49(6,21-37(53)54)67-41-18-14-35(25(4)63-41)65-39-16-12-32(51)23(2)61-39/h7-12,15-16,22-26,33-36,38-41,48,52,55-56H,13-14,17-21H2,1-6H3,(H,53,54)/t22-,23-,24+,25-,26+,33+,34+,35-,36+,38-,39-,40+,41-,48+,49+/m0/s1 |
InChI Key |
NIXHEPPGVVKFMQ-JGKBENRTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C[C@](C)(CC(=O)O)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)C)O[C@H]8C=CC(=O)[C@@H](O8)C |
Canonical SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)CC(C)(CC(=O)O)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)O)C)OC8C=CC(=O)C(O8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.